molecular formula C7H6ClN3 B6176168 1-azido-2-chloro-4-methylbenzene CAS No. 136672-34-9

1-azido-2-chloro-4-methylbenzene

Cat. No.: B6176168
CAS No.: 136672-34-9
M. Wt: 167.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-azido-2-chloro-4-methylbenzene is an organic compound with the molecular formula C₇H₆ClN₃ It is a derivative of benzene, where the hydrogen atoms at positions 1, 2, and 4 are substituted by an azido group (N₃), a chlorine atom (Cl), and a methyl group (CH₃), respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

1-azido-2-chloro-4-methylbenzene can be synthesized through a multi-step process involving the following key steps:

    Nitration: The starting material, 2-chloro-4-methyltoluene, undergoes nitration to introduce a nitro group at the 1-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron and hydrochloric acid.

    Diazotization: The amino group is converted to a diazonium salt by treatment with sodium nitrite and hydrochloric acid at low temperatures.

    Azidation: Finally, the diazonium salt is reacted with sodium azide to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Safety measures are crucial due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions

1-azido-2-chloro-4-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or alcohols, under suitable conditions.

    Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Cycloaddition: Formation of triazole derivatives.

    Reduction: Formation of 1-amino-2-chloro-4-methylbenzene.

Scientific Research Applications

1-azido-2-chloro-4-methylbenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Material Science: Employed in the preparation of functional materials with specific properties.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.

    Bioconjugation: Utilized in click chemistry for labeling and modifying biomolecules.

Mechanism of Action

The mechanism of action of 1-azido-2-chloro-4-methylbenzene primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring by stabilizing the transition state. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atom and the electron-donating effects of the methyl group.

Comparison with Similar Compounds

1-azido-2-chloro-4-methylbenzene can be compared with other azido-substituted benzene derivatives:

    1-azido-4-chlorobenzene: Lacks the methyl group, resulting in different reactivity and applications.

    1-azido-2-methylbenzene: Lacks the chlorine atom, affecting its electron density and reactivity.

    1-azido-4-methylbenzene: Lacks the chlorine atom, leading to different chemical behavior.

The presence of both chlorine and methyl groups in this compound makes it unique in terms of its electronic properties and reactivity, offering distinct advantages in specific applications.

Properties

CAS No.

136672-34-9

Molecular Formula

C7H6ClN3

Molecular Weight

167.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.